molecular formula C39H46N4O3 B2411796 CDDO-2P-Im

CDDO-2P-Im

Cat. No.: B2411796
M. Wt: 618.8 g/mol
InChI Key: NXUDOCUNEVFUGK-DIJMLVISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole involves multiple steps, starting from oleanolic acid. The key steps include:

Industrial Production Methods: While detailed industrial production methods are proprietary, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with unique biological activities .

Scientific Research Applications

1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying triterpenoid chemistry and synthesis.

    Biology: Investigated for its role in modulating cellular pathways, particularly the NRF2 pathway.

    Medicine: Explored for its potential therapeutic effects in diseases such as cancer, Alzheimer’s disease, and inflammatory conditions.

Mechanism of Action

The primary mechanism of action of 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole involves the activation of the NRF2 pathway. This compound binds to Kelch-like ECH-associated protein 1 (KEAP1), leading to the release and activation of NRF2. Activated NRF2 translocates to the nucleus, where it induces the expression of detoxification and antioxidant genes, thereby enhancing cellular defense mechanisms .

Comparison with Similar Compounds

    1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-imidazole (CDDO-Im): Another synthetic oleanane triterpenoid with similar NRF2-inducing activity.

    1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-methyl ester (CDDO-Me): Known for its anti-inflammatory and anticancer properties.

    SZC017: An oleanolic acid derivative with anticancer effects.

Uniqueness: 1- [2-cyano-3,12-dioxooleana-1,9 (11-dien-28-oyl)]-4- (pyridin-2-yl)-imidazole stands out due to its enhanced activity and improved pharmacokinetics compared to its predecessors. Its ability to induce the NRF2 pathway more effectively makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-2-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46N4O3/c1-34(2)13-15-39(33(46)43-22-27(42-23-43)26-10-8-9-17-41-26)16-14-38(7)31(25(39)20-34)28(44)18-30-36(5)19-24(21-40)32(45)35(3,4)29(36)11-12-37(30,38)6/h8-10,17-19,22-23,25,29,31H,11-16,20H2,1-7H3/t25-,29-,31-,36-,37+,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUDOCUNEVFUGK-DIJMLVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.